

The Therapeutic Potential of Targeting GPR65 with BRD5075: A Technical Guide

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Compound of Interest		
Compound Name:	BRD5075	
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Abstract

G protein-coupled receptor 65 (GPR65), a proton-sensing receptor predominantly expressed on immune cells, has emerged as a compelling therapeutic target for a range of inflammatory and autoimmune diseases.[1][2] Acidic pH in the tissue microenvironment, a hallmark of inflammation, activates GPR65, modulating immune cell function.[2] Genetic variants of GPR65, such as the I231L loss-of-function variant, are associated with an increased risk for inflammatory bowel disease (IBD).[2][3] This whitepaper provides an in-depth technical guide on the therapeutic potential of targeting GPR65 with BRD5075, a novel positive allosteric modulator (PAM). We will detail the mechanism of action of BRD5075, its effects on GPR65 signaling, and its immunomodulatory properties, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to GPR65 and its Role in Inflammation

GPR65, also known as T-cell death-associated gene 8 (TDAG8), is a class A G protein-coupled receptor that functions as a sensor for extracellular protons.[2] It is primarily expressed in immune cells, including T cells, macrophages, and dendritic cells.[1] In response to acidic conditions, GPR65 activates downstream signaling pathways, leading to the production of cyclic AMP (cAMP) and the recruitment of G proteins.[4][5] This signaling cascade plays a crucial role in regulating immune responses. Dysregulation of GPR65 signaling has been



implicated in the pathogenesis of several inflammatory conditions, making it an attractive target for therapeutic intervention.[2][3] The I231L genetic variant of GPR65, which results in impaired receptor function, is a known risk factor for IBD, highlighting the protective role of GPR65 signaling in maintaining immune homeostasis.[3][4]

BRD5075: A Positive Allosteric Modulator of GPR65

BRD5075 is a small molecule that acts as a positive allosteric modulator of GPR65.[4] Unlike orthosteric agonists that bind to the primary ligand-binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to its endogenous ligand, in this case, protons.[4] BRD5075 has been shown to enhance GPR65-dependent cAMP production and G protein recruitment, even for the hypo-responsive I231L variant.[4][5] This suggests that BRD5075 could restore the function of the compromised I231L receptor and offer a therapeutic benefit in individuals carrying this genetic risk factor.

Quantitative Analysis of BRD5075 Activity

The potency and efficacy of **BRD5075** on GPR65 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Potency of **BRD5075** in GPR65-dependent cAMP Production

GPR65 Variant	EC50 (μM)
Wild-Type (WT)	3.8[5]
I231L Variant	6.9[5]

Table 2: Effect of **BRD5075** on Cytokine and Chemokine Gene Expression in Bone Marrow-Derived Dendritic Cells (BMDCs)



Gene	Fold Change (BRD5075 vs. Vehicle)	
Tnf	Decreased[1]	
II1b	Data not available	
116	Data not available	
Cxcl10	Data not available	
Ccl5	Data not available	
(Note: Specific fold change values require		

(Note: Specific fold change values require detailed analysis of the GSE243692 dataset. The available summary indicates a decrease in TNF-α secretion.)[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of **BRD5075**.

GPR65-dependent cAMP Production Assay

This protocol describes the measurement of intracellular cAMP levels in response to GPR65 activation using a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Cell Line: HeLa cells stably overexpressing human GPR65 (wild-type or I231L variant).[4]
- Assay Kit: LANCE Ultra cAMP Kit (PerkinElmer, Cat. No. TRF0264).[4][6]
- Reagents:
 - HeLa cells expressing GPR65
 - BRD5075 (various concentrations)
 - Forskolin (positive control)



- Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4)[6]
- LANCE Ultra cAMP Kit reagents (Eu-cAMP tracer, ULight[™]-anti-cAMP antibody, cAMP Detection Buffer)[6]

Procedure:

- Seed GPR65-expressing HeLa cells in a 384-well white opaque microplate.
- Prepare serial dilutions of BRD5075 in Stimulation Buffer.
- Add BRD5075 dilutions to the respective wells.
- Incubate the plate at room temperature for 30 minutes.
- Prepare the detection reagent mix by diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in cAMP Detection Buffer according to the kit protocol.
- Add the detection reagent mix to all wells.
- Incubate the plate for 1 hour at room temperature, protected from light.
- Read the plate on a TR-FRET-capable plate reader at 615 nm and 665 nm emission wavelengths following excitation at 320 or 340 nm.[8]
- Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the cAMP concentration from a standard curve.
- Plot the cAMP concentration against the log of BRD5075 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

G Protein Recruitment Assay

This protocol details the use of a split-luciferase complementation assay to measure the recruitment of mini-G proteins to GPR65 upon activation by **BRD5075**.[4]

• Principle: The NanoLuc luciferase is split into two subunits, LgBiT and SmBiT. The GPR65 is fused to SmBiT, and a mini-G protein (mGs) is fused to LgBiT. Upon receptor activation and



G protein recruitment, the two luciferase subunits come into close proximity, reconstituting a functional enzyme and producing a luminescent signal.[5]

- Cell Line: Expi293F cells.[4]
- Reagents:
 - Expi293F cells
 - Expression plasmids for GPR65-SmBiT and LgBiT-mGs
 - Transfection reagent
 - BRD5075 (various concentrations)
 - Luciferase substrate (e.g., furimazine)
- Procedure:
 - Co-transfect Expi293F cells with the GPR65-SmBiT and LgBiT-mGs expression plasmids.
 - Culture the transfected cells for 24-48 hours to allow for protein expression.
 - Harvest the cells and resuspend them in an appropriate assay buffer.
 - Dispense the cell suspension into a 96-well white, clear-bottom microplate.
 - Add serial dilutions of BRD5075 to the wells.
 - Add the luciferase substrate to all wells.
 - Immediately measure the luminescence signal using a luminometer.
 - Plot the luminescence intensity against the log of BRD5075 concentration to generate a dose-response curve.

Cytokine Profiling in Dendritic Cells



This protocol outlines the procedure for treating bone marrow-derived dendritic cells (BMDCs) with **BRD5075** and measuring the resulting changes in cytokine and chemokine gene expression.[1]

- Cell Type: Mouse Bone Marrow-Derived Dendritic Cells (BMDCs).[1]
- · Reagents:
 - BMDCs from wild-type, GPR65 I231L, and GPR65 knockout mice[1]
 - o BRD5075
 - Lipopolysaccharide (LPS) (for cell stimulation, if required)
 - RNA extraction kit
 - qRT-PCR reagents or microarray platform
 - ELISA or Cytometric Bead Array (CBA) kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
- Procedure (Gene Expression Analysis):
 - Culture BMDCs in appropriate media.
 - Treat the cells with BRD5075 or vehicle (DMSO) at various pH conditions for specified time points (e.g., 2 and 6 hours).[1]
 - Isolate total RNA from the cells using a commercial RNA extraction kit.
 - Perform reverse transcription to synthesize cDNA.
 - Analyze the expression of target cytokine and chemokine genes using qRT-PCR or a broader gene expression profiling platform like RNA sequencing or microarrays (as in GEO dataset GSE243692).[1]
- Procedure (Protein Secretion Analysis):
 - Culture BMDCs as described above.



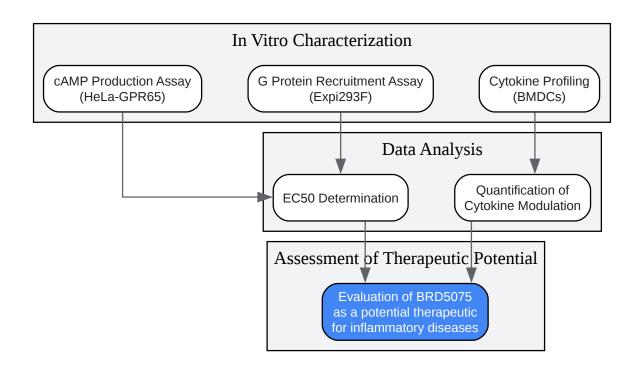
- Treat the cells with **BRD5075** or vehicle.
- Collect the cell culture supernatant at desired time points.
- Measure the concentration of secreted cytokines (e.g., TNF-α) in the supernatant using specific ELISA or CBA kits according to the manufacturer's instructions.[9]

Visualizing the Pathways and Workflows GPR65 Signaling Pathway

The following diagram illustrates the known signaling pathways activated by GPR65.







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